molecular formula C13H6F7N B12519475 2-[2-Fluoro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridine

2-[2-Fluoro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridine

Cat. No.: B12519475
M. Wt: 309.18 g/mol
InChI Key: NLVUBDWJOJWDDE-UHFFFAOYSA-N
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Description

2-[2-Fluoro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridine is a fluorinated aromatic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often employs reagents such as trifluoromethyl iodide (CF3I) and a radical initiator under controlled conditions to achieve the desired fluorinated product.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-Fluoro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The presence of fluorine atoms makes the compound susceptible to nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminated derivative of the compound.

Scientific Research Applications

2-[2-Fluoro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[2-Fluoro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridine exerts its effects involves interactions with molecular targets and pathways. The fluorine atoms in the compound can form strong hydrogen bonds and interact with various enzymes and receptors, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-Fluoro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridine stands out due to its specific arrangement of fluorine atoms, which imparts unique chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and advanced chemical synthesis.

Properties

Molecular Formula

C13H6F7N

Molecular Weight

309.18 g/mol

IUPAC Name

2-[2-fluoro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C13H6F7N/c14-10-5-7(12(15,16)17)1-3-9(10)11-4-2-8(6-21-11)13(18,19)20/h1-6H

InChI Key

NLVUBDWJOJWDDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)C2=NC=C(C=C2)C(F)(F)F

Origin of Product

United States

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